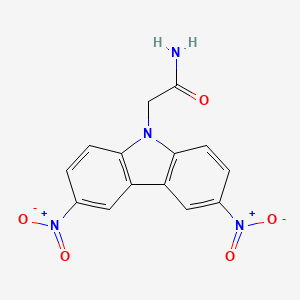

2-(3,6-Dinitrocarbazol-9-yl)acetamide

Description

2-(3,6-Dinitrocarbazol-9-yl)acetamide is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications. The compound features a carbazole core substituted with nitro groups at positions 3 and 6, and an acetamide group at position 9.

Propriétés

IUPAC Name |

2-(3,6-dinitrocarbazol-9-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O5/c15-14(19)7-16-12-3-1-8(17(20)21)5-10(12)11-6-9(18(22)23)2-4-13(11)16/h1-6H,7H2,(H2,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVUEVFLMWYJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C3=C(N2CC(=O)N)C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,6-Dinitrocarbazol-9-yl)acetamide typically involves the nitration of carbazole followed by acylation. The nitration process introduces nitro groups at the 3 and 6 positions of the carbazole ring. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3,6-dinitrocarbazole is then subjected to acylation with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to form this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and acylation steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent product quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-(3,6-Dinitrocarbazol-9-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro groups.

Major Products Formed

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 3,6-diaminocarbazole derivatives.

Substitution: Formation of substituted carbazole derivatives with various functional groups.

Applications De Recherche Scientifique

2-(3,6-Dinitrocarbazol-9-yl)acetamide has several scientific research applications, including:

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

Mécanisme D'action

The mechanism of action of 2-(3,6-Dinitrocarbazol-9-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro groups and carbazole core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,6-Dinitrocarbazole: Lacks the acetamide group but shares the nitro-substituted carbazole core.

2-(3,6-Diaminocarbazol-9-yl)acetamide: A reduced form with amino groups instead of nitro groups.

2-(3-Nitrocarbazol-9-yl)acetamide: Contains only one nitro group at position 3.

Uniqueness

2-(3,6-Dinitrocarbazol-9-yl)acetamide is unique due to the presence of both nitro groups and an acetamide group, which confer distinct chemical and biological properties.

Activité Biologique

2-(3,6-Dinitrocarbazol-9-yl)acetamide, with the CAS number 328015-97-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a carbazole structure with two nitro groups at the 3 and 6 positions and an acetamide functional group. This unique structure contributes to its biological properties.

The biological activity of this compound is believed to involve several mechanisms:

- Interaction with Enzymes : The compound may inhibit specific enzymes that are crucial for cellular processes, leading to altered metabolic pathways.

- DNA Binding : The nitro groups can facilitate intercalation into DNA, potentially disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, which can lead to cell death in certain contexts.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies revealed its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study assessed its effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 10 |

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The results suggest that this compound can inhibit cell proliferation in cancer cells through apoptosis induction.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with formulations containing this compound led to significant improvements in infection resolution compared to standard treatments.

- Case Study on Cancer Treatment : In a preclinical model using mice with tumor xenografts, administration of the compound resulted in reduced tumor size and increased survival rates compared to control groups.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,6-Dinitrocarbazol-9-yl)acetamide, and how do reaction conditions influence intermediate formation?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach includes coupling carbazole derivatives with nitro groups under acidic or basic conditions to stabilize intermediates. For example, nitration at the 3,6-positions of carbazole precedes acetamide functionalization. Reaction pH and temperature are critical for regioselectivity and yield optimization, as acidic conditions may favor electrophilic substitution, while basic environments stabilize deprotonated intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : IR and NMR (¹H, ¹³C) are primary for structural validation. Discrepancies in nitro group positioning (e.g., unexpected NO₂ vibrational peaks in IR) require cross-validation via 2D NMR (e.g., HSQC, HMBC) to confirm connectivity. Mass spectrometry (HRMS) resolves molecular weight ambiguities. Contradictions between theoretical and observed spectra may necessitate computational modeling (DFT) to assess electronic effects .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should employ accelerated degradation protocols (e.g., ICH guidelines). Monitor decomposition via HPLC under varying pH, humidity, and light exposure. Nitro groups are photolabile, requiring amber glassware and inert atmospheres for long-term storage. Kinetic modeling (Arrhenius plots) predicts shelf-life under standard lab conditions .

Q. What in vitro assays are suitable for preliminary biological activity screening of this compound?

- Methodological Answer : Prioritize assays aligned with carbazole derivatives’ known activities (e.g., kinase inhibition, antimicrobial). Use dose-response curves (IC₅₀/EC₅₀) in cell-free systems (enzyme inhibition) followed by cell-based viability assays (MTT/XTT). Include nitroreductase-sensitive assays to evaluate prodrug potential. Negative controls must account for solvent effects (e.g., DMSO tolerance thresholds) .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the compound’s reactivity across different solvents?

- Methodological Answer : Solvent polarity and proticity influence nitro group reactivity. Use kinetic studies (UV-Vis monitoring) to compare reaction rates in aprotic (DMF) vs. protic (EtOH) solvents. Transition-state modeling (Eyring equation) quantifies entropy/enthalpy contributions. Solvent isotope effects (D₂O vs. H₂O) probe proton-transfer mechanisms .

Q. What factorial design approaches optimize the synthesis yield while minimizing byproducts?

- Methodological Answer : Apply a 2³ factorial design varying temperature, catalyst loading, and reaction time. Response Surface Methodology (RSM) identifies optimal conditions. For example, high catalyst loading may reduce reaction time but increase purification complexity. Pareto charts rank variable impacts, while ANOVA validates significance .

Q. How can computational methods predict and explain discrepancies in experimental vs. theoretical bioactivity data?

- Methodological Answer : Molecular docking (AutoDock, Schrödinger) screens target binding affinities. Compare results with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility; refine models using MD simulations (NAMD/GROMACS). QSAR models incorporate electronic descriptors (HOMO/LUMO) to rationalize activity trends .

Q. What strategies validate the environmental impact of lab-scale synthesis protocols?

- Methodological Answer : Use green chemistry metrics (E-factor, Atom Economy) to quantify waste. Lifecycle analysis (LCA) evaluates solvent toxicity and energy use. Compare batch vs. flow chemistry for scalability. Pilot-scale trials assess reproducibility and safety (e.g., nitro group exothermicity risks) .

Methodological Considerations for Data Interpretation

- Theoretical Frameworks : Link findings to carbazole pharmacology (e.g., DNA intercalation) or nitroaromatic reactivity (e.g., redox cycling). Contradictions between theoretical and experimental data often arise from unmodeled steric effects or solvent interactions .

- Replication Protocols : Pre-register experimental designs (e.g., OSF) to mitigate publication bias. Use independent lab replication for critical results (e.g., bioactivity claims) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.